Cas no 56723-81-0 (Methyl 2-amino-3-(3-methoxyphenyl)propanoate)

Methyl 2-amino-3-(3-methoxyphenyl)propanoate is a chiral ester derivative featuring an amino acid backbone with a 3-methoxyphenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for peptidomimetics and bioactive molecules. The methoxy group enhances solubility in organic solvents, while the ester functionality allows for further derivatization under mild conditions. Its stereocenter enables enantioselective applications, making it valuable in asymmetric synthesis. The compound’s stability under standard storage conditions and well-characterized reactivity profile contribute to its utility in medicinal chemistry and intermediate preparation.
Methyl 2-amino-3-(3-methoxyphenyl)propanoate structure
56723-81-0 structure
Product name:Methyl 2-amino-3-(3-methoxyphenyl)propanoate
CAS No:56723-81-0
MF:C11H15NO3
MW:209.241703271866
CID:5712643
PubChem ID:21398967

Methyl 2-amino-3-(3-methoxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL1279049
    • 56723-81-0
    • methyl 2-amino-3-(3-methoxyphenyl)propanoate
    • EN300-312871
    • A1-18185
    • AKOS013465359
    • methyl2-amino-3-(3-methoxyphenyl)propanoate
    • 3-Methoxy-DL-phenylalanine methyl ester
    • Phenylalanine, 3-methoxy-, methyl ester
    • methyl 2-amino-3-(3-methoxyphenyl)propanoate2-amino-3-(3-methoxyphenyl)propionic acid methyl ester
    • Methyl 2-amino-3-(3-methoxyphenyl)propanoate
    • Inchi: 1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
    • InChI Key: ITTNEYHOTRRQRM-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CC1C=CC=C(C=1)OC)N)=O

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.6Ų

Methyl 2-amino-3-(3-methoxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-312871-2.5g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95.0%
2.5g
$480.0 2025-03-19
Enamine
EN300-312871-0.5g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95.0%
0.5g
$217.0 2025-03-19
TRC
M289238-50mg
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0
50mg
$ 185.00 2022-06-04
Enamine
EN300-312871-10g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 93%
10g
$1486.0 2023-09-05
Enamine
EN300-312871-0.25g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95.0%
0.25g
$138.0 2025-03-19
Enamine
EN300-312871-1.0g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95.0%
1.0g
$278.0 2025-03-19
Enamine
EN300-312871-0.05g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95.0%
0.05g
$65.0 2025-03-19
1PlusChem
1P01BVFE-1g
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 93%
1g
$394.00 2023-12-16
1PlusChem
1P01BVFE-100mg
methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 93%
100mg
$177.00 2023-12-16
Aaron
AR01BVNQ-5g
Methyl 2-amino-3-(3-methoxyphenyl)propanoate
56723-81-0 95%
5g
$1146.00 2025-02-14

Additional information on Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Methyl 2-amino-3-(3-methoxyphenyl)propanoate (CAS No. 56723-81-0): A Comprehensive Overview

Methyl 2-amino-3-(3-methoxyphenyl)propanoate, identified by its Chemical Abstracts Service Number (CAS No.) 56723-81-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains.

The molecular structure of Methyl 2-amino-3-(3-methoxyphenyl)propanoate consists of an amino group (-NH₂) attached to a propanoate moiety, which is further substituted with a 3-methoxyphenyl group. This distinctive arrangement imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and material science.

In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both biological activity and structural diversity. Methyl 2-amino-3-(3-methoxyphenyl)propanoate fits well within this category, as its molecular design suggests potential interactions with biological targets. The presence of the amino group and the aromatic ring system provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored properties.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been exploring its pharmacological profile to assess its suitability for treating various diseases. Preliminary studies indicate that derivatives of Methyl 2-amino-3-(3-methoxyphenyl)propanoate may exhibit anti-inflammatory, analgesic, or even anticancer properties. These findings are particularly intriguing given the growing demand for innovative treatments in an increasingly complex medical landscape.

The synthesis of Methyl 2-amino-3-(3-methoxyphenyl)propanoate is another area of active interest. The compound's structural complexity necessitates sophisticated synthetic methodologies to ensure high yield and purity. Advances in organic chemistry have enabled more efficient routes to this target molecule, making it more accessible for large-scale production and further research.

Furthermore, the compound's stability under various conditions is a critical factor in its practical application. Studies have been conducted to evaluate its solubility, melting point, and reactivity, providing valuable data for optimizing its use in different environments. These characteristics are essential for ensuring that Methyl 2-amino-3-(3-methoxyphenyl)propanoate performs reliably in both laboratory settings and potential industrial processes.

The role of computational chemistry in understanding the behavior of Methyl 2-amino-3-(3-methoxyphenyl)propanoate cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level. This approach has not only accelerated the drug discovery process but also provided insights into how structural modifications can enhance its efficacy and reduce side effects.

In conclusion, Methyl 2-amino-3-(3-methoxyphenyl)propanoate (CAS No. 56723-81-0) represents a promising area of research with significant implications for pharmaceutical development. Its unique structure, combined with its potential biological activity, makes it a compound worthy of continued investigation. As scientific understanding evolves, so too will the applications and benefits derived from this remarkable molecule.

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